3-Methyl-1-hexene

Catalog No.
S1540208
CAS No.
3404-61-3
M.F
C7H14
M. Wt
98.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-hexene

CAS Number

3404-61-3

Product Name

3-Methyl-1-hexene

IUPAC Name

3-methylhex-1-ene

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

InChI

InChI=1S/C7H14/c1-4-6-7(3)5-2/h5,7H,2,4,6H2,1,3H3

InChI Key

RITONZMLZWYPHW-UHFFFAOYSA-N

SMILES

CCCC(C)C=C

Canonical SMILES

CCCC(C)C=C
  • Organic Synthesis

    As a small alkene, 3MH1 could potentially serve as a building block in organic synthesis for the creation of more complex molecules. Its reactivity at the double bond allows it to participate in various reactions like polymerization or Diels-Alder reactions . However, further research is needed to determine its efficiency and selectivity compared to other alkenes.

  • Fuel Science

    Alkenes like 3MH1 possess some fuel properties. Their ability to undergo combustion reactions makes them potential fuel sources. Research into the burning characteristics and efficiency of 3MH1 as a fuel or fuel additive is an area for exploration. It's important to note that established fuels like gasoline are already optimized, so significant advantages would be needed for 3MH1 to be a viable option.

  • Material Science

    Alkenes can be used as starting materials for the production of polymers. The specific properties of the polymer depend on the structure of the alkene. Research into the potential of 3MH1 as a precursor for the development of novel polymers with desired characteristics is a possibility. However, the presence of the methyl group might hinder its polymerizability compared to simpler alkenes.

3-Methyl-1-hexene is an organic compound with the molecular formula C7H14C_7H_{14} and a molecular weight of approximately 98.1861 g/mol. It is classified as an alkene, specifically a terminal alkene due to the presence of a double bond at the first carbon of the hexene chain. The compound is characterized by its structure, which includes a six-carbon chain with a methyl group attached to the third carbon. Its IUPAC name is 3-methylhex-1-ene, and it is recognized by the CAS registry number 3404-61-3 .

3-Methyl-1-hexene is a flammable liquid and can readily form explosive vapors when heated. It is also harmful if swallowed and can cause aspiration (fluid entering the lungs) which can be fatal.

  • Safety Precautions:
    • Always handle 3-Methyl-1-hexene in a well-ventilated area.
    • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound.
    • Store the compound in a cool, dry place away from heat and ignition sources.
Typical of alkenes, including:

  • Hydrogenation: The addition of hydrogen across the double bond converts it to an alkane (3-methylhexane). The reaction can be represented as:
    C7H14+H2C7H16C_7H_{14}+H_2\rightarrow C_7H_{16}
  • Hydroformylation: This reaction introduces a formyl group (aldehyde) to the alkene, resulting in the formation of aldehydes. For example, hydroformylation can yield 3-ethylhexanal from 3-methyl-1-hexene .
  • Polymerization: Under certain conditions, 3-methyl-1-hexene can undergo polymerization to form polyolefins, which are valuable in producing plastics.

Several methods exist for synthesizing 3-methyl-1-hexene:

  • Catalytic Cracking: This method involves breaking down larger hydrocarbons into smaller alkenes through heat and catalysts.
  • Alkylation Reactions: Using propylene and butylenes as starting materials can yield 3-methyl-1-hexene through alkylation processes.
  • Dehydration of Alcohols: The dehydration of alcohols such as 3-methylhexanol can also produce this compound.

3-Methyl-1-hexene has several applications in industry:

  • Polymer Production: It serves as a comonomer in the production of linear low-density polyethylene (LLDPE), enhancing material properties like flexibility and strength.
  • Chemical Intermediates: It is utilized in synthesizing various chemical products, including surfactants and lubricants.

Interaction studies involving 3-methyl-1-hexene primarily focus on its reactivity with other chemicals. For instance, its behavior during hydrogenation and hydroformylation provides insights into its potential applications in synthetic organic chemistry. Studies have shown that it does not readily undergo polymerization under mild conditions but can form stable products under specific catalytic environments .

Several compounds share structural similarities with 3-methyl-1-hexene. Here are a few notable examples:

Compound NameMolecular FormulaKey Characteristics
1-HexeneC6H12C_6H_{12}A straight-chain alkene without branching; simpler structure.
2-Methyl-1-penteneC6H12C_6H_{12}A branched alkene with a double bond at the first carbon; different branching pattern.
4-Methyl-1-penteneC6H12C_6H_{12}Similar to 2-methyl but with a different position of branching; also a terminal alkene.

Uniqueness: What sets 3-methyl-1-hexene apart from these compounds is its specific branching at the third carbon, which influences its physical properties and reactivity compared to its linear or differently branched counterparts.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (97.5%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

3404-61-3

General Manufacturing Information

1-Hexene, 3-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types